![molecular formula C17H12ClNO2S B15287250 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Condensation Reactions for Arylidene Formation
The benzylidene group at position 5 is introduced via a Knoevenagel condensation or similar nucleophilic addition-elimination reactions. For example:
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4-Methoxybenzaldehyde reacts with the thiazol-4-one precursor under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the arylidene bridge .
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Microwave-assisted synthesis has been reported to accelerate such condensations, reducing reaction times and improving yields .
Cyclocondensation for Thiazol-4-one Ring Formation
The thiazol-4-one core is often synthesized via:
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One-pot reactions combining aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions with catalysts like Bi(SCH₂COOH)₃ .
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Stepwise synthesis involving the formation of intermediates such as thiosemicarbazides or hydrazinecarbothioamides, which undergo cyclization under basic conditions .
Formation of the Arylidene Group
The condensation between 4-methoxybenzaldehyde and the thiazol-4-one precursor proceeds via:
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Nucleophilic attack by the thiazol-4-one’s carbonyl oxygen on the aldehyde’s carbonyl carbon.
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Elimination of water to form the arylidene bridge.
Thiazol-4-one Ring Formation
Key steps include:
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Activation of thiols (e.g., from mercaptoacetic acid) to form intermediates like thiosemicarbazides.
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Cyclization under basic conditions (e.g., alcoholic potassium hydroxide) to create the five-membered thiazole ring .
Key Reaction Conditions and Reagents
Biological and Chemical Significance
While the target compound’s biological activity is not explicitly detailed in the provided sources, similar thiazol-4-one derivatives exhibit:
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Anti-inflammatory and anticancer potential due to their ability to inhibit enzymes like 5-lipoxygenase .
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Antimicrobial activity , as observed in related thiazole derivatives .
Research Findings and Challenges
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Microwave synthesis offers faster reaction times and improved yields compared to traditional methods .
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Substituent effects (e.g., methoxy vs. chloro groups) significantly influence biological activity, as seen in analogous compounds .
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Selectivity challenges arise in multi-step syntheses, requiring careful control of reaction conditions to minimize side products .
This compound exemplifies the versatility of thiazole derivatives in medicinal chemistry, with synthesis methods balancing efficiency and selectivity. Further studies on its pharmacological profile could unlock therapeutic applications.
Scientific Research Applications
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)-2-methoxyphenyl-1,3-thiazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole: Contains a methoxyphenyl group but lacks the chlorophenyl group, leading to different properties.
Uniqueness
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties
Biological Activity
The compound 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : (2Z,5E)-2-[5-(4-chlorophenyl)thieno[3,2-d][1,3]thiazol-2-yl]imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- Molecular Formula : C22H14ClN3O2S3
- Molecular Weight : 484.0 g/mol
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the thiazole ring and various substituents plays a crucial role in its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study evaluated several thiazolidinone derivatives, including compounds similar to the target compound, against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate-to-good antimicrobial activity across the board .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
4a | 200 | Gram-positive |
4e | 400 | Gram-negative |
Target Compound | 100-400 | Fungi |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The target compound has shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been reported to have IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
Case Study: Cytotoxicity Evaluation
In a recent study, the target compound was tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that the compound exhibited IC50 values of approximately 10–30 µM, suggesting significant anticancer activity .
Cell Line | IC50 (µM) |
---|---|
U251 | 10 |
WM793 | 30 |
The mechanism underlying the biological activity of thiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. For example, compounds with a methoxy group have been linked to enhanced interaction with DNA and inhibition of topoisomerases, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific modifications on the thiazole ring and substituents significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds against cancer cells. Additionally, methoxy groups have been found to improve solubility and bioavailability .
Properties
Molecular Formula |
C17H12ClNO2S |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3 |
InChI Key |
BYPSEBXZQCBFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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